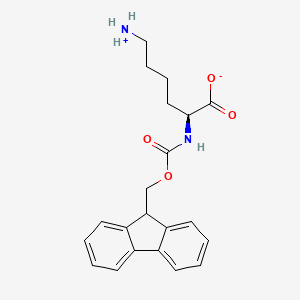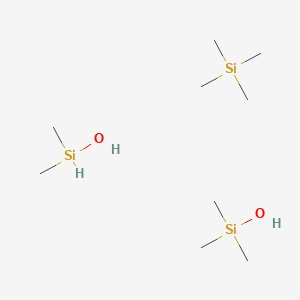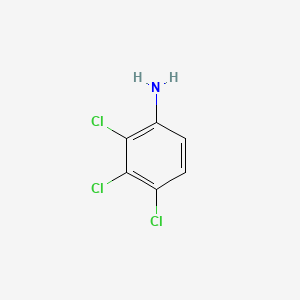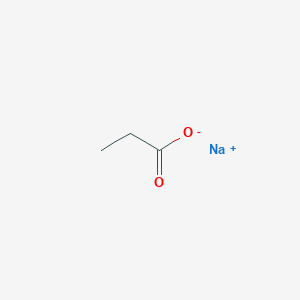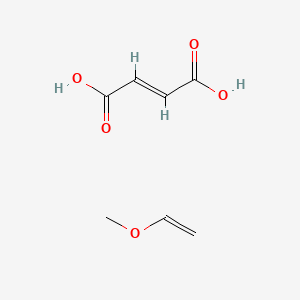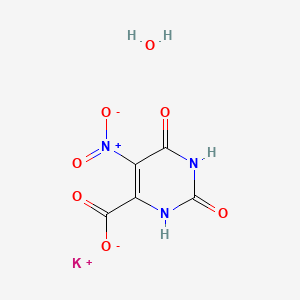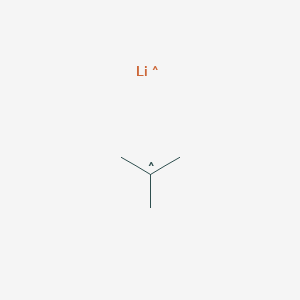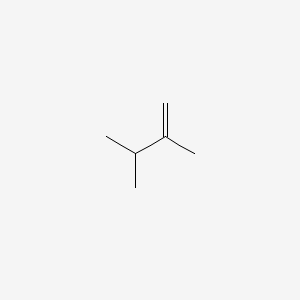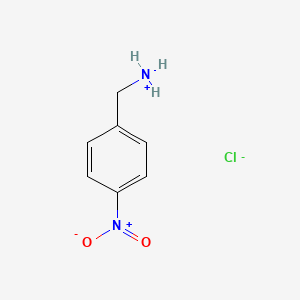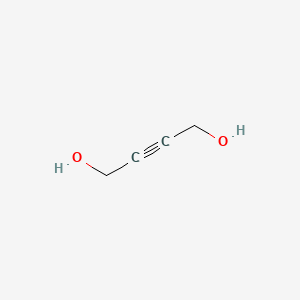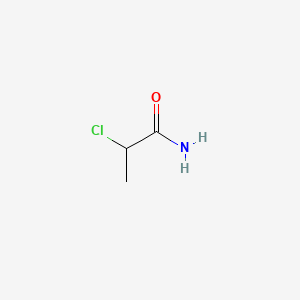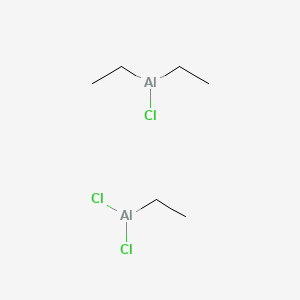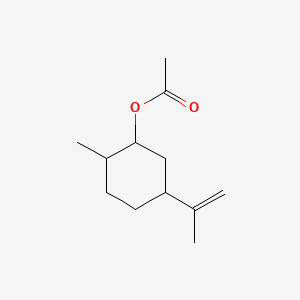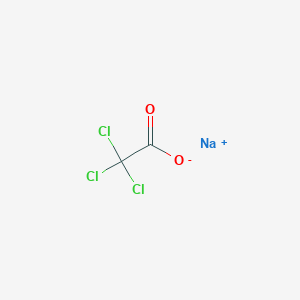
sodium;2,2,2-trichloroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Octanitrocubane is a high-energy explosive compound with the molecular formula C8N8O16 It is known for its unique cubane structure, where each of the eight carbon atoms is bonded to a nitro group (NO2)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octanitrocubane is complex and involves multiple steps. The starting material is cubane, a rare and highly strained hydrocarbon. The synthesis process includes nitration reactions where nitro groups are introduced into the cubane structure. The reaction conditions typically involve the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to prevent decomposition.
Industrial Production Methods
Due to the complexity and cost of its synthesis, Octanitrocubane is not produced on an industrial scale. The synthesis remains primarily in the research and development phase, with small quantities being produced for experimental purposes.
化学反応の分析
Types of Reactions
Octanitrocubane undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: Reduction of nitro groups can lead to the formation of amines.
Substitution: Nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted cubane derivatives.
科学的研究の応用
Chemistry
Octanitrocubane is studied for its potential as a high-energy material. Its unique structure and high nitrogen content make it a candidate for advanced explosives and propellants.
Biology and Medicine
While not directly used in biology or medicine, the study of Octanitrocubane’s synthesis and reactions contributes to the broader understanding of nitration chemistry, which has implications in pharmaceutical synthesis.
Industry
In the industry, Octanitrocubane’s potential applications include its use as a high-performance explosive in military and aerospace applications. Its high detonation velocity and energy density make it a promising candidate for advanced explosive formulations.
作用機序
The explosive nature of Octanitrocubane is due to the rapid decomposition of its nitro groups, releasing a large amount of energy. The molecular targets include the strained carbon-nitrogen bonds, which, upon decomposition, release nitrogen gas and carbon dioxide. The presence of strained chemical bonds in the molecule stores potential energy, which is released upon detonation.
類似化合物との比較
Similar Compounds
Cubane: The parent hydrocarbon of Octanitrocubane.
Heptanitrocubane: A similar compound with one less nitro group.
Octafluorocubane: A fluorinated derivative of cubane.
Uniqueness
Octanitrocubane is unique due to its high nitrogen content and the complete nitration of the cubane structure. This results in a higher energy density compared to other similar compounds. Its performance as an explosive is predicted to be superior to traditional explosives like HMX (octogen) due to its highly expansive breakdown into carbon dioxide and nitrogen gas.
特性
IUPAC Name |
sodium;2,2,2-trichloroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQSTQBVENFSKT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)(C(Cl)(Cl)Cl)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl3NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
